5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid
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Overview
Description
5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid is a complex organic compound that belongs to the class of coordination polymers. These compounds are known for their unique opto-electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid typically involves solvothermal reactions. This method uses high temperatures and pressures to facilitate the reaction between the aromatic linker and metal salts. For instance, the reaction of flexible aromatic linker bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts yields metal-organic frameworks . The reaction conditions often include the use of solvents like N-methyl pyrrolidone and dimethylformamide, and the process is carried out under hydrothermal conditions .
Chemical Reactions Analysis
5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts, organic solvents, and catalysts. The major products formed from these reactions are coordination polymers with unique structural and functional properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to create coordination polymers that exhibit unique opto-electronic properties, making them suitable for applications in sensing and photocatalysis . In biology and medicine, these coordination polymers can be used as fluorescent probes for detecting trace amounts of metal ions like Fe2+ and Fe3+ . In industry, they are used in the photodecomposition of antibiotics and other pollutants .
Mechanism of Action
The mechanism of action of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid involves the formation of coordination polymers through the interaction of the aromatic linker with metal ions. These interactions result in the formation of extended hydrogen bonding and π⋯π stacking interaction-assisted networks, which contribute to the compound’s unique properties .
Comparison with Similar Compounds
Similar compounds to 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid include other coordination polymers like 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid-appended Mn(ii) coordination polymers and lanthanide-based bis(3,5-dicarboxyphenyl)terephthalamide metal-organic frameworks . These compounds share similar structural features and applications but differ in their specific metal ions and reaction conditions, which can lead to variations in their properties and applications.
Properties
Molecular Formula |
C19H13N3O9 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-[4-[(3,5-dicarboxyphenoxy)methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H13N3O9/c23-16(24)9-1-10(17(25)26)4-14(3-9)22-7-13(20-21-22)8-31-15-5-11(18(27)28)2-12(6-15)19(29)30/h1-7H,8H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
JFTPWADYBYDXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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